molecular formula C10H6F3NO2 B13693199 7-(Trifluoromethoxy)quinolin-3-ol

7-(Trifluoromethoxy)quinolin-3-ol

Cat. No.: B13693199
M. Wt: 229.15 g/mol
InChI Key: UNHDYIZDMZNFKH-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethoxy)quinolin-3-ol typically involves the introduction of the trifluoromethoxy group into the quinoline ring. One common method involves the reaction of 7-hydroxyquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the selective introduction of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)quinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolin-3-one derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

7-(Trifluoromethoxy)quinolin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)quinolin-4-ol
  • 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol
  • Flometoquin

Uniqueness

Compared to similar compounds, 7-(Trifluoromethoxy)quinolin-3-ol has a unique trifluoromethoxy group at the 7-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

7-(trifluoromethoxy)quinolin-3-ol

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-3-7(15)5-14-9(6)4-8/h1-5,15H

InChI Key

UNHDYIZDMZNFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)OC(F)(F)F

Origin of Product

United States

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